2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide is an organic compound that belongs to the class of secondary amines It is characterized by the presence of an amino group, a methoxyphenyl group, and a benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of secondary amines with high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Catalysts such as LiAlH4 and NaBH4 are commonly used in the reduction steps to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and solvents such as methanol and dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield secondary amines, while oxidation reactions can produce corresponding oxides and other derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide has several scientific research applications:
Biology: The compound is used in the study of biochemical pathways and interactions due to its structural properties.
Medicine: It is a constituent of many pharmaceuticals, including antidepressants and analgesics.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-Chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[4-Methoxyanilino)methyl]phenol
- 2-(Anilinomethyl)phenol
Uniqueness
2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide is unique due to its specific structural features, including the methoxyphenyl group and benzamide structure. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
64302-65-4 |
---|---|
Molekularformel |
C17H20N2O2 |
Molekulargewicht |
284.35 g/mol |
IUPAC-Name |
2-amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide |
InChI |
InChI=1S/C17H20N2O2/c1-19(17(20)15-5-3-4-6-16(15)18)12-11-13-7-9-14(21-2)10-8-13/h3-10H,11-12,18H2,1-2H3 |
InChI-Schlüssel |
PJZLFOIONILYLX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCC1=CC=C(C=C1)OC)C(=O)C2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.